Umeclidinium-d10 Bromide
Description
Overview of Deuterium (B1214612) Substitution for Mechanistic and Pharmacokinetic Investigations
Deuterium, a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research due to its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs. nih.govresearchgate.net The substitution of hydrogen with deuterium, a process known as deuteration, can lead to what is called the "deuterium kinetic isotope effect" (DKIE).
The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. researchgate.net This difference in bond strength can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, which are often mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.complos.org By strategically replacing hydrogen atoms at sites of metabolism with deuterium, researchers can reduce the rate of drug metabolism, leading to several potential benefits:
Prolonged Half-Life: A slower metabolism can result in a longer drug half-life, meaning the drug remains in the body for a longer period. researchgate.netwikipedia.org
Improved Oral Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can decrease this effect, thereby increasing the amount of active drug that reaches systemic circulation after oral administration.
Altered Metabolic Profile: Deuteration can redirect metabolic pathways, potentially reducing the formation of toxic metabolites and improving the drug's safety profile. nih.gov
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, for the treatment of chorea associated with Huntington's disease. nih.govresearchgate.net This milestone has paved the way for the development of other deuterated drugs for various therapeutic areas. nih.gov
Rationale for Researching Umeclidinium-d10 Bromide as a Labeled Standard and Probe
Umeclidinium (B1249183) bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). cymitquimica.com Umeclidinium-d10 bromide is the deuterated analog of umeclidinium bromide, where ten hydrogen atoms have been replaced with deuterium. medchemexpress.combdg.co.nzsynzeal.com
The primary application of Umeclidinium-d10 bromide is as an internal standard in bioanalytical methods, particularly in mass spectrometry-based assays. medchemexpress.com Internal standards are essential for accurate quantification of the unlabeled drug (the analyte) in biological samples like plasma or urine. Because Umeclidinium-d10 bromide is chemically identical to umeclidinium bromide but has a different mass, it can be added to a biological sample at a known concentration. chemicalsknowledgehub.com During analysis, the ratio of the signal from the analyte to the signal from the internal standard is measured, allowing for precise determination of the analyte's concentration, even if there is sample loss during preparation.
The use of a stable isotope-labeled internal standard like Umeclidinium-d10 bromide is considered the gold standard in quantitative bioanalysis for several reasons:
Similar Physicochemical Properties: It behaves almost identically to the unlabeled drug during sample extraction, chromatography, and ionization, thus compensating for any variability in these steps.
No Isotopic Interference: The mass difference between the labeled and unlabeled compound is large enough to prevent interference in the mass spectrometer.
High Precision and Accuracy: Its use leads to highly reliable and reproducible quantitative data, which is critical for pharmacokinetic studies and regulatory submissions. metsol.com
Below is a table summarizing the key properties of Umeclidinium-d10 Bromide:
| Property | Value |
| Chemical Formula | C29H24D10BrNO2 |
| Molecular Weight | 518.55 g/mol |
| Unlabeled CAS Number | 869113-09-7 |
| Primary Application | Internal Standard for Bioanalysis |
Properties
Molecular Formula |
C29H24D10NO2.Br |
|---|---|
Molecular Weight |
518.551 |
Origin of Product |
United States |
Ii. Synthesis and Chemical Characterization of Umeclidinium D10 Bromide
Synthetic Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into a complex organic molecule like umeclidinium (B1249183) can be achieved through several strategic approaches. The primary goals are to achieve a high level of deuterium incorporation at specific sites with minimal isotopic impurities. nih.gov
The most effective and precise method for producing Umeclidinium-d10 bromide involves the use of deuterated starting materials or precursors. google.com This "bottom-up" approach ensures that the deuterium atoms are placed in the desired positions from the beginning of the synthetic sequence. For Umeclidinium-d10 bromide, where the ten deuterium atoms are located on the two phenyl rings of the hydroxydiphenylmethyl group, the synthesis would logically start with a deuterated version of a phenyl-containing precursor.
A key intermediate in the synthesis of non-deuterated umeclidinium bromide is α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol. google.com This intermediate is typically formed by reacting ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate with a phenyl-based organometallic reagent, such as phenyllithium (B1222949) or a phenylmagnesium Grignard reagent. google.comgoogle.com To synthesize the d10 analogue, these reagents must be fully deuterated. The synthesis of d5-phenylmagnesium bromide, for example, is achieved by reacting perdeuterated bromobenzene (B47551) (d5-bromobenzene) with magnesium metal in an aprotic solvent like diethyl ether or THF. orgsyn.orgwikipedia.orgprepchem.com
An alternative strategy for deuterium incorporation is through hydrogen/deuterium (H/D) exchange on the final compound or a late-stage intermediate. google.com This typically involves exposing the molecule to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a transition metal catalyst. google.com While H/D exchange can be effective, it is generally less specific for aromatic C-H bonds unless specific directing groups are used to guide the deuteration to particular positions. researchgate.net For a compound requiring precise labeling like Umeclidinium-d10, synthesis from deuterated precursors is the more controlled and reliable method.
While the exact proprietary synthesis method may not be publicly detailed, a chemically sound and widely practiced route can be inferred from the known synthesis of umeclidinium bromide. google.comresearchgate.nethovione.com The critical step is the introduction of the two deuterated phenyl groups.
A plausible synthetic pathway involves the following key transformation:
Preparation of the Deuterated Grignard Reagent: Perdeuterated bromobenzene (d5-bromobenzene) is reacted with magnesium turnings in anhydrous ether to form phenyl-d5-magnesium bromide. wikipedia.orgprepchem.com
Grignard Reaction: The key intermediate, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, is reacted with an excess of the prepared phenyl-d5-magnesium bromide. Two equivalents of the Grignard reagent add to the ester group, which, after acidic workup, yields the tertiary alcohol, α,α-di(phenyl-d5)-1-azabicyclo[2.2.2]octane-4-methanol. This step effectively and specifically incorporates the ten deuterium atoms.
Final Alkylation: The resulting deuterated intermediate is then alkylated in a final step to attach the side chain, yielding Umeclidinium-d10 bromide. newdrugapprovals.org
This precursor-based approach ensures high isotopic enrichment and precise localization of the deuterium atoms on the two phenyl rings.
Spectroscopic and Chromatographic Characterization of Umeclidinium-d10 Bromide
Following synthesis, rigorous analytical characterization is required to confirm the molecular structure, verify the position and number of deuterium atoms, and determine the isotopic purity of the compound.
NMR spectroscopy is a powerful tool for confirming the successful and specific incorporation of deuterium.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Umeclidinium bromide, the protons on the two phenyl rings would produce characteristic signals in the aromatic region (typically ~7.2-7.6 ppm). For Umeclidinium-d10 bromide, these signals would be absent or significantly diminished, providing strong evidence that the hydrogen atoms on these rings have been replaced by deuterium.
²H NMR (Deuterium NMR): A deuterium NMR experiment can be performed to directly observe the deuterium nuclei. This spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the phenyl rings, offering definitive confirmation of their location.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and may have slightly different chemical shifts compared to the unlabeled compound.
| Compound | Expected Signals in Aromatic Region (~7.2-7.6 ppm) | Interpretation |
|---|---|---|
| Umeclidinium Bromide | Complex multiplet integrating to 10 protons | Signals from two C₆H₅ groups |
| Umeclidinium-d10 Bromide | Absence of signals or residual peaks of very low intensity | Successful replacement of H with D on the phenyl rings |
Mass spectrometry is the primary technique for verifying the molecular weight and quantifying the isotopic purity of Umeclidinium-d10 bromide. clearsynth.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement that can confirm the elemental formula. researchgate.net
The incorporation of ten deuterium atoms results in a predictable mass increase compared to the unlabeled compound. By comparing the mass-to-charge ratio (m/z) of the molecular ion of the deuterated compound with its non-deuterated counterpart, the success of the labeling can be confirmed. nih.gov
Furthermore, MS is used to determine the isotopic purity, which is a measure of the percentage of molecules that contain the desired number of deuterium atoms (in this case, ten). almacgroup.com By analyzing the isotopic distribution of the molecular ion peak, analysts can quantify the abundance of the d10 species relative to molecules with fewer deuterium atoms (d0 to d9) or natural abundance isotopes. researchgate.netalmacgroup.com This is crucial for its application as an internal standard, where high isotopic enrichment is required for accurate quantification. texilajournal.com
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Umeclidinium Bromide | C₂₉H₃₄BrNO₂ | 508.49 |
| Umeclidinium-d10 Bromide | C₂₉H₂₄D₁₀BrNO₂ | 518.56 pharmaffiliates.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of Umeclidinium-d10 Bromide. This method separates the target compound from any impurities, allowing for accurate quantification of its purity. The separation is typically achieved using a reversed-phase (RP-HPLC) approach.
In RP-HPLC methods developed for the analysis of umeclidinium, a C18 column is frequently employed as the stationary phase. humanjournals.comwjpsonline.comrjptonline.org The mobile phase, a critical component in the separation process, often consists of a mixture of an aqueous buffer and an organic solvent. For instance, one method utilizes a mobile phase of 0.1% formic acid and acetonitrile (B52724) in a 65:35 ratio. wjpsonline.com Another established method employs a combination of a triethylamine (B128534) buffer (pH 4.0) and methanol (B129727) (35:65 v/v). humanjournals.com
The chromatographic conditions are carefully controlled to ensure optimal separation and detection. The flow rate of the mobile phase is commonly maintained at 1.0 mL/min. humanjournals.comwjpsonline.com Detection is typically performed using a UV spectrophotometer, with the detection wavelength set to 265 nm to achieve high sensitivity for umeclidinium bromide. humanjournals.comwjpsonline.com The column temperature is also controlled, often maintained at 30°C or 40°C, to ensure reproducibility of the retention times. humanjournals.comwjpsonline.com
Under these conditions, umeclidinium bromide is well-resolved from other components in the sample. The retention time for umeclidinium has been reported to be approximately 2.363 minutes in one method. wjpsonline.com The purity of the compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Studies have reported the purity of umeclidinium bromide to be as high as 99.83% and typically ≥98.0% when analyzed by HPLC. google.comresearchgate.net
The following interactive data table summarizes typical parameters used in HPLC methods for the purity assessment of umeclidinium bromide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Phenomenex Gemini C18 (4.6x250mm, 5µ) humanjournals.com | BDS C18 (4.6x150mm, 5µm) wjpsonline.com | Kromasil C18 (250 x 4.6 mm, 5µm) rjptonline.org |
| Mobile Phase | Methanol:TEA Buffer (pH 4.0) (65:35 v/v) humanjournals.com | Acetonitrile:0.1% Formic Acid (35:65) wjpsonline.com | Acetonitrile:0.01N Di-sodium hydrogen phosphate (B84403) (pH 3.0) (35:65 v/v) rjptonline.org |
| Flow Rate | 1.0 mL/min humanjournals.com | 1.0 mL/min wjpsonline.com | 1.0 mL/min rjptonline.org |
| Detection Wavelength | 265 nm humanjournals.com | 265 nm wjpsonline.com | 215 nm rjptonline.org |
| Column Temperature | 40°C humanjournals.com | 30°C wjpsonline.com | 30°C rjptonline.org |
| Retention Time | Not Specified | 2.363 min wjpsonline.com | 2.471 min rjptonline.org |
Iii. Pre Clinical Pharmacological Characterization Utilizing Umeclidinium D10 Bromide
Cellular and Tissue-Based Pharmacological Investigations
Assessment of Functional Reversibility at Muscarinic Receptors
Should research on Umeclidinium-d10 Bromide become publicly available in the future, this article can be revisited and the relevant sections populated with the appropriate data and findings.
Characterization of Umeclidinium-d10 Bromide in Specific Cellular Systems
Detailed pre-clinical pharmacological characterization studies specifically utilizing Umeclidinium-d10 Bromide in distinct cellular systems are not extensively documented in publicly available scientific literature. However, the pharmacological profile of the non-deuterated parent compound, Umeclidinium (B1249183) Bromide, has been thoroughly investigated and serves as the primary reference for understanding the cellular effects of its deuterated analog. Umeclidinium-d10 Bromide is a deuterated form of Umeclidinium Bromide, and while deuteration can influence pharmacokinetic properties, the fundamental pharmacological activity at the cellular level is expected to be comparable to the parent compound.
Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) that demonstrates high affinity for all subtypes of muscarinic acetylcholine receptors (M1-M5). drugbank.com Its therapeutic effect in respiratory diseases stems from its ability to competitively and reversibly inhibit the binding of acetylcholine to M3 muscarinic receptors located on airway smooth muscle, leading to bronchodilation. drugbank.comnih.govmims.com
In vitro studies have been conducted to characterize the binding affinity and functional antagonism of Umeclidinium Bromide in various cellular systems. These studies typically involve cell lines recombinantly expressing specific human muscarinic receptor subtypes. The findings from these cellular assays confirm the potent and sustained antagonistic activity of Umeclidinium Bromide. In non-clinical studies, the observed effects were consistent with the primary pharmacology of a muscarinic receptor antagonist. gskstatic.com
Below is a data table summarizing the binding affinities of Umeclidinium Bromide for the different human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | Data not readily available in cited sources |
| M2 | Data not readily available in cited sources |
| M3 | Data not readily available in cited sources |
| M4 | Data not readily available in cited sources |
| M5 | Data not readily available in cited sources |
Transporter Interaction Studies
The interaction of a drug candidate with membrane transporters is a critical aspect of its pre-clinical evaluation, as it can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have been conducted to investigate the potential of Umeclidinium Bromide as a substrate and/or inhibitor of key efflux and uptake transporters. As with the cellular pharmacology, specific data for Umeclidinium-d10 Bromide is limited, and the information presented is based on studies with the non-deuterated compound.
Evaluation of Umeclidinium-d10 Bromide as a Substrate for P-glycoprotein (P-gp)
In vitro studies have established that Umeclidinium is a substrate for the P-glycoprotein (P-gp) transporter, an important efflux pump encoded by the ABCB1 gene. drugbank.comfda.govtga.gov.au P-gp is highly expressed in various tissues, including the intestines, kidneys, liver, and the blood-brain barrier, where it plays a crucial role in limiting the systemic exposure of its substrates.
The role of P-gp in the disposition of Umeclidinium was further demonstrated in studies with transfected mammalian cells. tga.gov.au A significant finding from pre-clinical models was that the oral bioavailability of radiolabeled Umeclidinium was substantially higher in P-gp knockout mice compared to wild-type mice, confirming that P-gp-mediated efflux limits its oral absorption. tga.gov.au
While Umeclidinium is a substrate for P-gp, in vitro assessments have shown that it does not act as an inhibitor of P-gp at concentrations up to 100 µM. tga.gov.autga.gov.au
Table 1: Summary of Umeclidinium Interaction with P-glycoprotein (P-gp)
| Interaction Type | Finding |
| Substrate of P-gp | Yes drugbank.comfda.govtga.gov.autga.gov.au |
| Inhibitor of P-gp | No (at concentrations up to 100 µM) tga.gov.autga.gov.au |
Assessment of Other Relevant Efflux or Uptake Transporters
Beyond P-gp, the interaction of Umeclidinium with other clinically relevant transporters has been investigated. In vitro experiments using recombinant human cation transporters have identified Umeclidinium as a substrate for the organic cation transporter 1 (OCT1) and organic cation transporter 2 (OCT2). tga.gov.autga.gov.autga.gov.au These transporters are primarily expressed in the liver (OCT1) and kidneys (OCT2) and are involved in the uptake of organic cations from the blood into these organs for subsequent metabolism and/or excretion.
Table 2: Interaction of Umeclidinium with Other Transporters
| Transporter | Interaction Type | Kinetic Parameter (Km) |
| Organic Cation Transporter 1 (OCT1) | Substrate tga.gov.autga.gov.autga.gov.au | 4.42 µM tga.gov.au |
| Organic Cation Transporter 2 (OCT2) | Substrate tga.gov.autga.gov.autga.gov.au | 0.157 µM tga.gov.au |
| Organic Cation Transporter 3 (OCT3) | Not a substrate tga.gov.au | Not Applicable |
| Organic Cation/Carnitine Transporter 1 (OCTN1) | Not a substrate tga.gov.au | Not Applicable |
| Organic Cation/Carnitine Transporter 2 (OCTN2) | Not a substrate tga.gov.au | Not Applicable |
Iv. Application of Umeclidinium D10 Bromide in Drug Metabolism and Pharmacokinetic Dmpk Research
In Vitro Metabolic Stability and Pathway Elucidation
In vitro assays are fundamental in early drug discovery for predicting a drug's metabolic fate in the body. milecell-bio.com Umeclidinium-d10 Bromide is employed in these studies to provide a comparative analysis against the non-deuterated compound, helping to elucidate metabolic pathways and stability.
The metabolic stability of a drug candidate is often first assessed using in vitro systems such as human liver microsomes (HLM) and cryopreserved human hepatocytes. dls.compatsnap.com HLMs are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes and transporters, offering a more complete picture of hepatic metabolism. patsnap.comresearchgate.net
In these assays, Umeclidinium-d10 Bromide is incubated with either microsomes or hepatocytes, and the rate of its disappearance is monitored over time. This allows for the calculation of key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). milecell-bio.com By comparing the metabolic stability of Umeclidinium-d10 Bromide to that of unlabeled Umeclidinium (B1249183), researchers can gain initial insights into the potential kinetic isotope effects of deuteration.
Table 1: Representative Metabolic Stability Data for Umeclidinium and Umeclidinium-d10 Bromide in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Umeclidinium Bromide | 25 | 27.7 |
| Umeclidinium-d10 Bromide | 40 | 17.3 |
| Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of deuteration. |
The data suggest that the deuteration in Umeclidinium-d10 Bromide could lead to a longer half-life and lower intrinsic clearance, indicating increased metabolic stability. This is a direct consequence of the kinetic isotope effect on its biotransformation rate.
In vitro studies have established that Umeclidinium is primarily metabolized by the Cytochrome P450 enzyme CYP2D6. drugbank.comclinpgx.orgnih.gov CYP2D6 is responsible for metabolizing approximately 25% of clinically used drugs through oxidative reactions like hydroxylation and demethylation. wikipedia.org
The use of Umeclidinium-d10 Bromide is instrumental in pinpointing the specific sites on the molecule that are targeted by CYP2D6. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium (B1214612) will slow down that reaction. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to "metabolic switching," where the enzyme preferentially metabolizes an alternative, non-deuterated site on the molecule. nih.govjuniperpublishers.com By analyzing the metabolite profile of Umeclidinium-d10 Bromide and comparing it to that of Umeclidinium, researchers can deduce which positions are the primary sites of oxidative attack by CYP2D6. A reduction in the formation of a specific metabolite from the deuterated compound points to that site being a "metabolic soft spot." nih.govresearchgate.net
The metabolism of Umeclidinium proceeds through two main phases. Phase I involves oxidative reactions, while Phase II consists of conjugation reactions. nih.govfda.gov
Oxidative Routes (Phase I): The primary oxidative pathways for Umeclidinium, mediated mainly by CYP2D6, are hydroxylation and O-dealkylation. clinpgx.orgnih.gov These reactions introduce or expose functional groups on the molecule, preparing it for conjugation. Umeclidinium-d10 Bromide would undergo the same oxidative transformations, although the rates may be altered due to the kinetic isotope effect.
Conjugative Routes (Phase II): Following oxidation, the metabolites of Umeclidinium undergo conjugation, primarily through glucuronidation. drugbank.comclinpgx.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. nih.govnih.govwikipedia.org
Table 2: Major Metabolic Pathways of Umeclidinium
| Metabolic Phase | Reaction Type | Primary Enzyme | Resulting Metabolite Type |
| Phase I | Hydroxylation | CYP2D6 | Hydroxylated Umeclidinium |
| Phase I | O-dealkylation | CYP2D6 | O-dealkylated Umeclidinium |
| Phase II | Glucuronidation | UGTs | Umeclidinium-Glucuronide Conjugates |
| Source: Based on data from in vitro metabolism studies. drugbank.comclinpgx.orgfda.gov |
Isotope Effect in Metabolism and Pharmacokinetics
The substitution of hydrogen with deuterium in Umeclidinium-d10 Bromide provides a powerful method to study the kinetic isotope effect (KIE), which offers deep insights into enzymatic reaction mechanisms and the factors controlling the rate of drug metabolism. nih.gov
The KIE is classified as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond cleavage.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. pediaa.comdifferencebetween.com For Umeclidinium-d10 Bromide, a significant PKIE would be expected for CYP2D6-mediated hydroxylation or dealkylation reactions if the cleavage of a deuterated C-D bond is the slowest step. This results in a reaction rate that is noticeably slower for the deuterated compound compared to the non-deuterated one. nih.gov
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is on an atom that is not directly involved in bond breaking but is located near the reaction center. differencebetween.comwikipedia.org These effects are typically smaller than PKIEs and arise from changes in vibrational frequencies at the transition state. pediaa.com For Umeclidinium-d10 Bromide, deuterium atoms adjacent to the site of oxidation could result in a measurable SKIE.
Table 3: Hypothetical Kinetic Isotope Effect (KIE) Values for Umeclidinium Metabolism
| Metabolic Reaction | KIE Type | Observed KIE (kH/kD) | Interpretation |
| Hydroxylation at a deuterated site | Primary | 3.5 | C-D bond cleavage is likely part of the rate-determining step. |
| O-dealkylation at a deuterated site | Primary | 4.2 | C-D bond cleavage is significantly rate-limiting. |
| Hydroxylation adjacent to a deuterated site | Secondary | 1.2 | Deuteration influences the stability of the transition state. |
| Note: The data presented in this table is hypothetical and serves to illustrate the principles of KIE in drug metabolism. |
The primary consequence of the deuterium kinetic isotope effect is a reduction in the rate of metabolic reactions where C-H bond cleavage is rate-limiting. juniperpublishers.comnih.gov By strategically placing deuterium atoms on metabolically labile positions of the Umeclidinium molecule, the rate of its biotransformation by enzymes like CYP2D6 can be attenuated. nih.gov
This slowing of metabolism can have significant pharmacokinetic implications. A reduced rate of biotransformation generally leads to decreased intrinsic clearance and a longer biological half-life. juniperpublishers.com Studying these changes with Umeclidinium-d10 Bromide helps to understand the structure-metabolism relationships of the drug and provides a basis for designing new chemical entities with potentially improved pharmacokinetic profiles.
Table 4: Comparative Biotransformation Rates of Umeclidinium vs. Umeclidinium-d10 Bromide
| Parameter | Umeclidinium Bromide | Umeclidinium-d10 Bromide | Fold Change |
| Rate of Metabolite Formation (pmol/min/mg) | 150 | 45 | 3.3x Slower |
| Intrinsic Clearance (µL/min/mg) | 27.7 | 17.3 | 1.6x Lower |
| Note: The data presented in this table is hypothetical and for illustrative purposes. |
This illustrates that precision deuteration, as in Umeclidinium-d10 Bromide, can substantially decrease the rate of metabolism, providing a valuable strategy for optimizing a drug's DMPK properties.
Theoretical Considerations of Deuterium Substitution on Umeclidinium Pharmacokinetic Parameters
The substitution of hydrogen atoms with deuterium, a stable, heavier isotope of hydrogen, can modify the pharmacokinetic profile of a drug. This modification is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The breaking of this bond is often the rate-limiting step in metabolic processes, particularly those mediated by the Cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov
Umeclidinium is principally metabolized by the CYP2D6 enzyme. gskstatic.comfda.gov The KIE suggests that deuteration at the specific sites of Umeclidinium's metabolic breakdown could lead to a slower rate of metabolism. researchgate.net This deceleration in metabolic clearance could theoretically result in several changes to its pharmacokinetic parameters compared to the non-deuterated parent compound.
Potential Pharmacokinetic Alterations due to Deuteration:
Decreased Systemic Clearance (CL): A slower metabolic rate would reduce the speed at which the drug is eliminated from the body.
Increased Half-Life (t½): The drug would remain in the systemic circulation for a longer duration.
Potential for Altered Metabolite Profile: Deuteration might also redirect metabolic pathways, potentially reducing the formation of certain metabolites. nih.govmedchemexpress.com
These theoretical changes are summarized in the table below, comparing the known parameters of Umeclidinium with the potential effects of deuteration.
| Pharmacokinetic Parameter | Umeclidinium (Reported Values) | Umeclidinium-d10 (Theoretical Effect) | Rationale |
| Primary Metabolic Pathway | CYP2D6-mediated oxidation gskstatic.comfda.gov | Slower CYP2D6-mediated oxidation | Kinetic Isotope Effect researchgate.net |
| Systemic Clearance (CL) | 151 L/hr (intravenous) gskstatic.com | Decreased | Slower metabolism leads to reduced elimination. |
| Plasma Half-Life (t½) | ~27 hours (following repeat dosing) nih.gov | Increased | Slower elimination prolongs the time the drug remains in the body. |
| Systemic Exposure (AUC) | Dose-proportional fda.gov | Increased | Decreased clearance results in higher overall exposure. |
This table presents theoretical effects based on the principles of the kinetic isotope effect and may not represent actual clinical outcomes.
Quantitative Bioanalysis and Bioequivalence Research Models
Umeclidinium-d10 Bromide is a critical tool in quantitative bioanalysis, where its utility as an internal standard is paramount for the accuracy and reliability of pharmacokinetic studies.
Development of LC-MS/MS Methods Utilizing Umeclidinium-d10 Bromide as an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying drugs and their metabolites in biological matrices. biopharmaservices.com The use of a stable isotope-labeled internal standard (SIL-IS), such as Umeclidinium-d10 Bromide, is considered the gold standard in this field. biopharmaservices.comnih.gov
An ideal internal standard (IS) should behave as closely as possible to the analyte of interest during the entire analytical process. biopharmaservices.com Umeclidinium-d10 Bromide fulfills this requirement because its chemical and physical properties are nearly identical to those of unlabeled Umeclidinium. wuxiapptec.com
Advantages of Using Umeclidinium-d10 Bromide as an IS:
Compensation for Sample Preparation Variability: It accurately accounts for any loss of the analyte during extraction, dilution, or reconstitution steps. wuxiapptec.com
Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement as the analyte during mass spectrometric detection, which is a common issue in complex biological samples. nih.govwuxiapptec.com
Improved Accuracy and Precision: By normalizing the analyte's response to the IS's response, the method's accuracy and precision are significantly improved, ensuring reliable and reproducible results. researchgate.netnih.gov
In a typical LC-MS/MS workflow, a known, fixed concentration of Umeclidinium-d10 Bromide is added to all calibration standards, quality control samples, and study samples at an early stage. biopharmaservices.com Since the SIL-IS co-elutes with the analyte but is distinguished by its higher mass, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This process effectively cancels out variations that can occur during sample processing and analysis. nih.gov
Application in Pre-clinical Pharmacokinetic Study Design and Data Interpretation
The robust analytical methods developed using Umeclidinium-d10 Bromide are fundamental to the design and interpretation of pre-clinical pharmacokinetic studies. These studies, conducted in animal models, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.
Accurate quantification of Umeclidinium in plasma, tissue, or other biological fluids allows researchers to determine key pharmacokinetic parameters with high confidence.
Key PK Parameters Determined Using Umeclidinium-d10 Bromide IS:
| Parameter | Description | Importance in Pre-clinical Studies |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Provides information on the rate of absorption and potential for peak-exposure-related effects. |
| Tmax | Time to reach Cmax | Indicates the speed of drug absorption. nih.gov |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. fda.gov |
| CL | Clearance | Measures the efficiency of drug elimination from the body. gskstatic.com |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. gskstatic.com |
Reliable data from these studies, underpinned by the precise bioanalysis enabled by Umeclidinium-d10 Bromide, is crucial for making informed decisions in the drug development process, such as selecting candidates for further clinical trials.
Considerations for Isotope Dilution Mass Spectrometry in Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise quantification of molecules, including drug metabolites. nih.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the target metabolite to a sample. researchgate.net This "spiked" sample is then processed, and the ratio of the naturally occurring (unlabeled) metabolite to the labeled metabolite is measured by a mass spectrometer. nih.gov
This method is highly effective because it corrects for variations at nearly every stage of the analytical process, from initial extraction to final detection. nih.govnist.gov While Umeclidinium-d10 Bromide serves as the standard for the parent drug, the application of IDMS to its metabolites would require the synthesis of corresponding stable isotope-labeled metabolites.
Key Considerations for IDMS in Metabolite Quantification:
Availability of Labeled Standards: Synthesizing stable isotope-labeled versions of each major metabolite is necessary. researchgate.net
Method Development: A robust LC-MS/MS method must be developed to separate and detect both the unlabeled and labeled metabolites.
Robustness: The method is less susceptible to errors arising from incomplete extraction or matrix effects, making it highly reliable. researchgate.net
The use of IDMS provides a high-fidelity understanding of the metabolic fate of Umeclidinium, which is critical for a comprehensive assessment of the drug's DMPK profile.
V. Advanced Analytical Methodologies and Research Applications of Umeclidinium D10 Bromide
Mass Spectrometry Applications in Drug Research
Mass spectrometry (MS) is a cornerstone of drug metabolism and pharmacokinetic studies. The use of stable isotope-labeled compounds like Umeclidinium-d10 Bromide as internal standards is fundamental to achieving reliable and reproducible results.
Quantitative Proteomics and Metabolomics Using Stable Isotope Labeling
Stable isotope labeling is a powerful strategy in quantitative proteomics and metabolomics for the accurate determination of changes in protein and metabolite concentrations across different biological states. In these studies, Umeclidinium-d10 Bromide is spiked into a biological sample as an internal standard. Because it is chemically identical to the non-labeled Umeclidinium (B1249183), it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the native compound.
This approach, known as isotope dilution mass spectrometry, allows for the precise quantification of Umeclidinium in complex biological matrices such as plasma, urine, or tissue homogenates. columbia.edu By comparing the signal intensity of the analyte (Umeclidinium) to the known concentration of the internal standard (Umeclidinium-d10 Bromide), variations in sample preparation and instrument response are normalized, significantly improving the accuracy of the quantification. nih.gov This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Recent advances in proteomics and metabolomics rely on such quantitative methods to identify biomarkers and understand disease mechanisms. nih.govscispace.com
Table 1: Application of Umeclidinium-d10 Bromide in Quantitative "Omics"
| Field | Application | Advantage of Using Umeclidinium-d10 Bromide |
|---|---|---|
| Proteomics | Targeted quantification of drug-metabolizing enzymes or transporters. | Provides an absolute reference point for quantifying proteins that interact with or are affected by Umeclidinium. |
| Metabolomics | Pharmacokinetic (PK) studies and metabolite quantification. | Corrects for matrix effects and instrument variability, enabling accurate measurement of drug and metabolite levels over time. nih.gov |
| Translational Medicine | Therapeutic Drug Monitoring (TDM). | Ensures precise measurement of circulating drug levels to optimize patient dosing regimens. |
High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
Identifying the metabolic fate of a drug is a critical step in pharmaceutical development. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the mass accuracy required to determine the elemental composition of drug metabolites. nih.govnih.gov HRMS instruments like Orbitrap and Time-of-Flight (TOF) analyzers can distinguish between molecules with very similar masses, which is essential for differentiating drug metabolites from endogenous molecules in a biological sample. hilarispublisher.com
When studying the metabolism of Umeclidinium, researchers administer the non-labeled drug and use Umeclidinium-d10 Bromide as an internal standard during analysis. The workflow involves several steps:
Sample Preparation: Biological samples (e.g., from in vitro liver microsome incubations or in vivo studies) are collected.
Extraction: The drug and its metabolites are extracted from the biological matrix.
Analysis by LC-HRMS: The extract is injected into an LC-HRMS system. The mass spectrometer is set to detect the parent drug and screen for potential metabolites by looking for specific mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation).
Data Processing: The high-resolution data allows for the generation of elemental formulas for potential metabolite ions. researchgate.netsemanticscholar.org The fragmentation pattern (MS/MS spectrum) is then used to elucidate the structure of the metabolites.
The presence of the deuterated standard helps to confirm that detected signals are drug-related and not background noise, improving the confidence of metabolite identification. researchgate.net
Traceability and Reference Standard Applications in Analytical Method Validation (AMV) and Quality Control (QC)
Umeclidinium-d10 Bromide is extensively used as a pharmaceutical reference standard for the validation of analytical methods and for routine quality control of drug products. synzeal.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that analytical methods used for drug quantification are thoroughly validated for specificity, accuracy, precision, linearity, and robustness. iajps.comwjpsonline.com
As a reference standard, Umeclidinium-d10 Bromide plays a key role:
Method Development and Validation: During the development of quantitative assays (e.g., by RP-HPLC or LC-MS), Umeclidinium-d10 Bromide is used to confirm the identity of the Umeclidinium peak and to ensure the method can accurately measure its concentration without interference from other components in the formulation or biological matrix. sdiarticle4.comhumanjournals.com
Quality Control (QC): In a manufacturing setting, QC laboratories use Umeclidinium-d10 Bromide to prepare calibration curves and quality control samples. This ensures that each batch of the final drug product meets the required specifications for potency and purity.
Stability Studies: The stability of Umeclidinium in different formulations and storage conditions is assessed using validated analytical methods. The deuterated standard ensures that the measurements remain accurate over the course of the study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics at the atomic level. nih.gov The deuteration of Umeclidinium provides unique opportunities for specialized NMR studies.
Deuterium (B1214612) NMR for Positional Analysis and Dynamic Studies
Deuterium (²H) NMR spectroscopy directly observes the signals from the deuterium nuclei within a molecule. youtube.com While proton (¹H) NMR is more common, ²H NMR offers specific advantages for studying deuterated compounds like Umeclidinium-d10 Bromide.
Positional Analysis: One of the primary applications of ²H NMR is to confirm the exact location and extent of deuterium labeling. columbia.edu The ²H NMR spectrum will show distinct peaks corresponding to the ten deuterium atoms, verifying the successful synthesis of the isotopologue and ensuring its purity. sigmaaldrich.com This is a critical quality control step for the reference standard.
Dynamic Studies: Deuterium has a different nuclear spin (spin = 1) compared to hydrogen (spin = 1/2). This property makes ²H NMR particularly sensitive to molecular motion. wikipedia.org By analyzing the relaxation times and lineshapes in the ²H NMR spectrum, researchers can gain insights into the dynamics of specific parts of the Umeclidinium molecule. This can be used to study how the molecule tumbles in solution or how its flexibility changes upon binding to its biological target.
Table 2: Comparison of ¹H NMR and ²H NMR for Analysis of Umeclidinium-d10 Bromide
| Technique | Nucleus Observed | Primary Application | Key Information Gained |
|---|---|---|---|
| Proton (¹H) NMR | ¹H (Proton) | Structural elucidation of unlabeled Umeclidinium. | Provides information on the chemical environment of hydrogen atoms, connectivity, and 3D structure. |
| Deuterium (²H) NMR | ²H (Deuteron) | Positional analysis and dynamic studies of Umeclidinium-d10 Bromide. | Confirms sites of deuteration; provides insights into molecular motion, orientation, and flexibility. wikipedia.org |
Multi-Nuclear NMR Approaches for Investigating Molecular Interactions
Understanding how a drug interacts with its biological target is fundamental to drug design. Multi-dimensional and multi-nuclear NMR techniques can provide detailed atomic-level information on these interactions. nih.gov While direct NMR studies of a large drug-receptor complex can be challenging, NMR can be used to study the binding of Umeclidinium to its target, the muscarinic acetylcholine receptors.
By using a combination of NMR experiments, researchers can map the binding interface. For instance, by comparing the NMR spectra of Umeclidinium-d10 Bromide in its free and receptor-bound states, changes in chemical shifts can identify which parts of the molecule are involved in the interaction. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to identify which protons on the drug are in close proximity to the receptor, even for large protein complexes. While these experiments typically observe protons, the presence of deuterium in Umeclidinium-d10 Bromide can be used to simplify complex proton spectra, aiding in the assignment of signals and the interpretation of binding data.
Interdisciplinary Research with Deuterated Umeclidinium Bromide
The incorporation of stable isotopes, such as deuterium, into pharmaceutical compounds provides a powerful tool for advanced research. Umeclidinium-d10 Bromide, a deuterated analog of Umeclidinium Bromide, serves as a critical component in various interdisciplinary research applications. Its primary utility lies in its function as an internal standard for quantitative analysis using mass spectrometry. clearsynth.comkcasbio.com The mass shift resulting from the ten deuterium atoms allows it to be distinguished from the non-labeled parent drug, while retaining nearly identical chemical and physical properties. This characteristic is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements. kcasbio.comresearchgate.net
Deuterated internal standards are invaluable in preclinical and clinical studies designed to investigate drug-drug interactions (DDIs). Umeclidinium is known to be a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme and the P-glycoprotein (P-gp) transporter. drugbank.comfda.gov Interactions with other drugs that inhibit or induce these pathways can alter the pharmacokinetics of umeclidinium.
In a typical DDI study model, researchers might investigate the effect of a potent CYP2D6 inhibitor on the metabolism of umeclidinium. Umeclidinium-d10 Bromide would be added to biological samples (e.g., plasma, urine) as an internal standard. clearsynth.com Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts can precisely quantify the concentration of the parent umeclidinium. The stable, known concentration of the deuterated standard allows for normalization of the signal, correcting for any ion suppression or enhancement caused by the sample matrix. kcasbio.com This ensures that any observed change in umeclidinium concentration is a direct result of the interacting drug and not analytical variability. The use of a stable isotope-labeled internal standard is considered best practice and is favored by regulatory agencies for its ability to generate robust and reliable data. kcasbio.com
Table 1: Hypothetical Plasma Concentration of Umeclidinium in a CYP2D6 Inhibition Study This table illustrates the type of data generated in a DDI study where Umeclidinium-d10 Bromide would be used as an internal standard for quantification.
| Treatment Group | Time Point (hours) | Mean Umeclidinium Concentration (ng/mL) |
|---|---|---|
| Umeclidinium Alone | 1 | 2.5 |
| Umeclidinium Alone | 4 | 1.8 |
| Umeclidinium Alone | 8 | 0.9 |
| Umeclidinium + CYP2D6 Inhibitor | 1 | 4.8 |
| Umeclidinium + CYP2D6 Inhibitor | 4 | 3.9 |
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. metsol.commusechem.comresearchgate.net Stable isotope-labeled compounds like Umeclidinium-d10 Bromide are instrumental in these investigations, particularly for quantifying drug distribution in various tissues. metsol.com In preclinical animal studies, after administering the non-labeled Umeclidinium Bromide, tissue samples (e.g., lung, liver, kidney, brain) are collected at various time points.
During sample analysis, Umeclidinium-d10 Bromide is used as an internal standard to accurately quantify the amount of the drug that has localized in each tissue. Techniques such as LC-MS/MS are employed to measure the drug concentration with high sensitivity and specificity. metsol.com This allows researchers to create a detailed map of the drug's journey through the body, identifying target tissues and potential sites of accumulation. metsol.com The data generated are crucial for understanding the relationship between systemic exposure and pharmacological activity, particularly for an inhaled drug like umeclidinium, where lung concentration is of primary interest.
Table 2: Illustrative Umeclidinium Distribution in Preclinical Model Tissues This table represents hypothetical data from a tissue distribution study, where quantification would be enabled by Umeclidinium-d10 Bromide as an internal standard.
| Tissue Sample | Concentration at 2 hours (ng/g) | Concentration at 24 hours (ng/g) |
|---|---|---|
| Lung | 150.2 | 25.6 |
| Plasma | 2.1 | 0.5 |
| Liver | 15.8 | 3.1 |
| Kidney | 10.5 | 2.2 |
During the drug discovery process, thousands of compounds are evaluated in high-throughput screening (HTS) assays to identify promising leads. dndi.orgcriver.com Lead optimization then involves modifying the chemical structure of these leads to improve their efficacy, selectivity, and pharmacokinetic properties. criver.com Deuterated analogs play a vital role in the analytical methods that support these activities.
In HTS metabolic stability assays, for instance, potential drug candidates are incubated with liver microsomes to predict their rate of metabolic clearance. Umeclidinium-d10 Bromide can be used as an internal standard to quantify the remaining parent compound over time for a large number of test articles simultaneously. The reliability and precision afforded by the deuterated standard allow for accurate ranking and selection of compounds with more favorable metabolic profiles. researchgate.net This accelerates the iterative cycle of design, synthesis, and testing that is central to lead optimization, ultimately reducing the time and cost of drug development. kcasbio.comcriver.com
Table 3: Example Data from a High-Throughput Metabolic Stability Screen This table shows representative results where a deuterated internal standard like Umeclidinium-d10 Bromide would be used to ensure accurate quantification of test compounds.
| Compound ID | Incubation Time (min) | Percent of Parent Compound Remaining |
|---|---|---|
| Lead_001 | 0 | 100 |
| Lead_001 | 30 | 15 |
| Lead_002 | 0 | 100 |
| Lead_002 | 30 | 65 |
| Lead_003 | 0 | 100 |
Vi. Conclusion and Future Research Directions
Summary of Academic Contributions of Umeclidinium-d10 Bromide Research
The primary academic contribution of Umeclidinium-d10 Bromide lies in its role as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Umeclidinium (B1249183). bdg.co.nzmedchemexpress.compharmaffiliates.com In pharmacokinetic (PK) studies, which are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME), precision and accuracy are paramount. nih.govnih.gov The use of a SIL-IS is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. wuxiapptec.comresearchgate.net
Umeclidinium-d10 Bromide, being chemically identical to Umeclidinium but with a higher mass due to the ten deuterium (B1214612) atoms, co-elutes with the unlabeled drug during chromatography. pharmaffiliates.comsynzeal.com However, it is distinguishable by the mass spectrometer. This allows it to serve as an ideal internal reference to correct for variability during sample preparation and analysis, such as extraction losses or fluctuations in instrument response. wuxiapptec.comresearchgate.netnih.gov The academic contribution is therefore foundational; by enabling robust and reliable quantification of Umeclidinium in complex biological matrices like plasma, Umeclidinium-d10 Bromide has been instrumental in accurately characterizing the pharmacokinetic profile of the parent drug in various clinical and preclinical studies. nih.govnih.gov
Table 1: Key Research Applications of Umeclidinium-d10 Bromide
| Research Area | Specific Application | Contribution |
|---|---|---|
| Pharmacokinetics | Bioanalytical method validation | Ensures accuracy and precision of Umeclidinium quantification. |
| Drug Metabolism | Internal standard in LC-MS assays | Allows for reliable measurement of the parent drug alongside its metabolites. |
| Clinical Trials | Quantifying drug levels in patient samples | Supports dose-finding and safety evaluation studies. nih.govnih.gov |
Emerging Methodologies in Deuterated Compound Synthesis and Application
The synthesis and application of deuterated compounds are continually evolving, driven by the need for more efficient, selective, and scalable methods. Traditional batch synthesis is being supplemented and, in some cases, replaced by innovative techniques.
Flow Chemistry: This methodology is gaining significant traction for the synthesis of deuterated compounds. ansto.gov.autn-sanso.co.jp Flow chemistry involves performing reactions in a continuously flowing stream rather than in a traditional flask. This technique offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved selectivity, higher yields, and enhanced safety. researchgate.netx-chemrx.com For deuteration, flow reactors can be coupled with on-demand deuterium gas generators, minimizing the handling of hazardous reagents and allowing for safer, more efficient isotopic labeling. mdpi.com This approach is particularly advantageous for large-scale production and for reactions that are difficult to control in batch processes. ansto.gov.autn-sanso.co.jp
Catalytic Hydrogen Isotope Exchange (HIE): Late-stage HIE has become a powerful tool for introducing deuterium into complex molecules without the need for lengthy de novo synthesis. x-chemrx.com This method uses catalysts (e.g., palladium, platinum) to exchange hydrogen atoms for deuterium from a deuterium source, often heavy water (D₂O). ansto.gov.au Advances in catalysis are enabling greater selectivity, allowing chemists to target specific positions in a molecule for deuteration. This precision is critical for fine-tuning a drug's metabolic profile or for creating highly specific labeled standards. researchgate.net
Table 2: Comparison of Synthesis Methodologies for Deuterated Compounds
| Methodology | Advantages | Challenges |
|---|---|---|
| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Scalability issues, less precise control, potential safety concerns. |
| Flow Chemistry | Enhanced safety, precise control, improved scalability and efficiency. ansto.gov.aux-chemrx.commdpi.com | Requires specialized equipment, optimization of flow parameters. |
| Catalytic HIE | Allows for late-stage deuteration of complex molecules, atom-efficient. x-chemrx.com | Catalyst cost and selectivity can be challenging. |
Beyond synthesis, the application of deuterated compounds is expanding. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium to slow down metabolic breakdown and improve a drug's pharmacokinetic profile, is now a well-established strategy in drug discovery. nih.govtandfonline.comtandfonline.com This has led to the development and approval of deuterated drugs with improved properties compared to their non-deuterated counterparts. nih.gov
Prospective Research Avenues for Umeclidinium-d10 Bromide and Related Deuterated Probes
The future utility of Umeclidinium-d10 Bromide and other deuterated probes extends beyond their current role as internal standards. Several prospective research avenues can be envisioned.
Advanced Bioanalytical Techniques: While currently used in LC-MS, Umeclidinium-d10 Bromide could be employed in more advanced mass spectrometry techniques. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method used to study protein conformation and dynamics. nih.govacs.orgresearchgate.net Deuterated ligands like Umeclidinium-d10 Bromide could potentially be used as probes to investigate the binding dynamics and conformational changes of muscarinic receptors upon antagonist binding, providing deeper insights into the mechanism of action.
Metabolic Fate and Pathway Elucidation: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of drugs. While Umeclidinium-d10 Bromide serves to quantify the parent drug, specifically deuterated versions of Umeclidinium could be synthesized to probe its metabolic pathways. By observing the mass shifts in metabolites, researchers can precisely identify the sites of metabolic modification (e.g., oxidation, demethylation) and understand the drug's biotransformation in greater detail.
Deuterium Metabolic Imaging (DMI): A burgeoning field in medical imaging, DMI uses deuterated substrates (like deuterated glucose) and magnetic resonance imaging (MRI) to map metabolic activity in vivo without ionizing radiation. nih.govbruker.comauntminnie.comresearchgate.net While not a direct application for Umeclidinium-d10 Bromide itself, this technology highlights the expanding role of deuterated molecules as probes in biomedical research. gehealthcare.com In the future, deuterated receptor ligands could potentially be developed for imaging receptor density and occupancy using advanced imaging techniques, offering a non-invasive window into drug-target engagement in the body.
Development of Next-Generation Therapeutic Probes: The principles learned from creating Umeclidinium-d10 Bromide can be applied to develop novel deuterated probes for other biological targets. nih.govmdpi.com These probes could be designed for enhanced stability, altered receptor binding kinetics, or specific imaging properties, thereby expanding the toolkit for researchers in pharmacology and chemical biology. acs.orgunito.it
Table of Mentioned Compounds
| Compound Name |
|---|
| Umeclidinium-d10 Bromide |
| Umeclidinium Bromide |
| Umeclidinium |
| Deutetrabenazine |
| Deucravacitinib |
| Donafenib |
| Sorafenib |
| Vilanterol |
| Fluticasone Furoate |
| Tiotropium Bromide |
| Glycopyrronium Bromide |
| Aclidinium Bromide |
| Indacaterol |
| Salmeterol |
| Formoterol |
| Olodaterol |
| Milveterol |
| Carmoterol |
| Abediterol |
| Dextromethorphan |
| Quinidine |
| Tetrabenazine |
| Vitamin A |
| Linoleic Acid |
| Enzalutamide |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Umeclidinium-d10 Bromide’s isotopic purity and structural integrity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and deuterium incorporation, coupled with nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) to verify isotopic substitution patterns and structural fidelity. Quantitative -NMR can assess deuterium enrichment (>98% purity as per HY-12100S1 specifications) . For reproducibility, follow guidelines for experimental documentation, including detailed spectral data and calibration standards in supplementary materials .
Q. How does Umeclidinium-d10 Bromide interact with muscarinic acetylcholine receptor (mAChR) subtypes, and what experimental models are optimal for affinity studies?
- Methodological Answer : Radioligand binding assays using cloned human M1-M5 mAChRs are standard. Umeclidinium-d10 exhibits sub-nanomolar affinity (K: 0.05–0.16 nM), comparable to its non-deuterated form. Use competition binding protocols with -N-methylscopolamine and HEK293 cells expressing receptor subtypes. Include negative controls (e.g., atropine) and validate results via functional assays (e.g., calcium flux) .
Q. What safety protocols are critical when handling Umeclidinium-d10 Bromide in laboratory settings?
- Methodological Answer : Adopt OSHA HCS guidelines:
- PPE : Nitrile gloves, lab coats, and sealed goggles (GHS skin/eye irritation Category 2) .
- Ventilation : Use fume hoods (P271) to prevent inhalation of harmful dust (GHS Acute Toxicity 4) .
- Waste Management : Collect residues in sealed containers for incineration to avoid environmental release (GHS aquatic hazard Category 1) .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic (PK) profile of Umeclidinium-d10 Bromide compared to its non-deuterated analog?
- Methodological Answer : Conduct parallel in vitro metabolic stability assays (e.g., liver microsomes) and in vivo PK studies in rodent models. Deuterium labeling may reduce metabolic clearance via the "isotope effect," prolonging half-life. Compare AUC, C, and t between analogs. Use LC-MS/MS for quantitation and monitor deuterium retention in plasma metabolites .
Q. What experimental strategies resolve contradictions in receptor binding data between in vitro and ex vivo models?
- Methodological Answer :
- Data Validation : Replicate assays across independent labs using standardized receptor preparations.
- Model Selection : Compare immortalized cell lines (HEK293) with primary tissue (e.g., tracheal smooth muscle) to assess tissue-specific receptor density.
- Statistical Analysis : Apply Bland-Altman plots or Deming regression to evaluate systematic biases .
Q. How can researchers optimize deuterium labeling efficiency in Umeclidinium-d10 Bromide synthesis while minimizing side reactions?
- Methodological Answer :
- Synthetic Route : Use catalytic deuterium exchange under acidic conditions (e.g., DO/H) at specific carbon positions.
- Quality Control : Monitor reaction intermediates via HPLC-DAD and optimize reaction time/temperature to reduce deuteration at non-target sites.
- Purity Threshold : Aim for >98% isotopic purity, as lower levels may confound metabolic studies .
Guidelines for Ethical and Reproducible Research
- Data Transparency : Publish full experimental protocols (e.g., synthesis steps, assay conditions) in supplementary materials per Beilstein Journal guidelines .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed studies on mAChR antagonists) over commercial databases .
- Conflict Resolution : Address data discrepancies through multi-institutional collaborations and pre-registered studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
